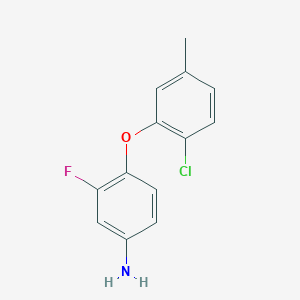

4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine

Description

General Significance of Aryl Fluorine Chemistry in Synthetic Design

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, for instance, the replacement of a hydrogen atom with fluorine can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. The unique electronic nature of fluorine also makes fluorinated aromatic compounds valuable intermediates in organic synthesis, enabling a variety of chemical transformations.

Overview of Phenoxy Ether Motifs in Complex Molecular Architectures

The diaryl ether linkage, characterized by an oxygen atom connecting two aromatic rings, is a common structural motif in numerous natural products and synthetic compounds. This linkage imparts a degree of conformational flexibility while maintaining electronic communication between the two aromatic systems. Phenoxy-substituted aromatic compounds are found in a wide array of applications, including pharmaceuticals, herbicides, and polymers. The stability of the ether bond, coupled with the diverse substitution patterns possible on both aromatic rings, makes the phenoxy ether a versatile scaffold for the construction of complex molecular architectures.

Contextualizing 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine within Advanced Organic Synthesis

The compound this compound is a multifaceted molecule that embodies the key features of both aryl fluoroamines and phenoxy-substituted aromatic systems. Its structure, featuring a fluorinated aniline (B41778) ring linked to a chloro- and methyl-substituted phenoxy group, suggests a range of potential applications and presents interesting challenges and opportunities in synthetic chemistry. The presence of multiple reactive sites and the specific arrangement of its substituents make it a valuable subject for investigation within the realm of advanced organic synthesis. While direct and extensive research on this specific molecule is not widely published, its structural components are prevalent in compounds with significant biological activity, particularly in the agrochemical and pharmaceutical sectors.

Detailed Research Findings on Structurally Related Compounds

Given the limited publicly available research specifically on this compound, a review of structurally analogous compounds can provide valuable insights into its potential properties and applications. The core structure of a substituted diphenyl ether or phenoxy aniline is a common scaffold in various biologically active molecules.

Herbicidal Activity of Diphenyl Ether Analogs

Diphenyl ether derivatives are a well-established class of herbicides that primarily act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption. The substitution pattern on both phenyl rings is crucial for herbicidal efficacy and crop selectivity.

For instance, a study on novel diphenyl ether derivatives containing unsaturated carboxylates identified 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate as a potent PPO inhibitor with good herbicidal activity against broadleaf weeds and selectivity for soybean. nih.gov Another study on diphenyl ether derivatives with a tetrahydrophthalimide moiety found that the compound 6c (structure not fully specified in the abstract) exhibited seven times higher PPO inhibitory activity than the commercial herbicide Oxyfluorfen. nih.gov

| Compound Analog | Target/Activity | IC50/pI50 Value | Source |

| 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate | PPO Inhibition | pI50 = 6.64 | nih.gov |

| Analog 6c with tetrahydrophthalimide | PPO Inhibition | IC50 = 0.00667 mg/L | nih.gov |

| Oxyfluorfen (commercial herbicide) | PPO Inhibition | IC50 = 0.0426 mg/L | nih.gov |

Fungicidal and Other Biological Activities

The phenoxy aniline scaffold is also a key component in a variety of fungicidal and other biologically active compounds. The nature and position of substituents on the aromatic rings play a critical role in determining the spectrum of activity.

Research into novel 1,2,4-triazole (B32235) derivatives containing a phenoxy pyridine (B92270) moiety (structurally related to phenoxy aniline) has yielded compounds with significant fungicidal properties. For example, compound 5a4 , (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, demonstrated broad-spectrum antifungal activity with low EC50 values against several plant pathogens. mdpi.com

Furthermore, the phenoxy aniline framework is a recognized scaffold in the development of kinase inhibitors, which are crucial in cancer therapy. The indolin-2-one scaffold, often functionalized with phenoxy aniline moieties, is central to multi-kinase inhibitors like sunitinib. ekb.eg

| Compound Analog | Target/Activity | EC50/IC50 Value | Source |

| 5a4 (phenoxy pyridine derivative) | Fungicidal (S. sclerotiorum) | 1.59 mg/L | mdpi.com |

| 5a4 (phenoxy pyridine derivative) | Fungicidal (P. infestans) | 0.46 mg/L | mdpi.com |

| 5a4 (phenoxy pyridine derivative) | Fungicidal (R. solani) | 0.27 mg/L | mdpi.com |

These examples underscore the potential of the this compound scaffold as a building block for new bioactive molecules. The specific combination of chloro, methyl, and fluoro substituents could modulate the biological activity and selectivity in unique ways.

Advanced Organic Synthesis

The synthesis of this compound involves the formation of two key bonds: the diaryl ether linkage and the carbon-nitrogen bond of the aniline. Several powerful and versatile methods in modern organic synthesis can be employed to construct this molecule.

Synthesis of the Diaryl Ether Linkage

The formation of the diaryl ether bond is a cornerstone of this synthesis. The Ullmann condensation is a classic and widely used method for this transformation. It typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.org In the context of synthesizing the target molecule, this could involve the reaction of a substituted phenol with a fluorinated aryl halide. While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction often utilize ligands and milder reaction conditions, making it a more versatile tool. mdpi.com

A general representation of an Ullmann condensation for a diaryl ether synthesis is as follows:

Ar-OH + Ar'-X --(Cu catalyst, Base)--> Ar-O-Ar'

Formation of the Aryl Amine

The introduction of the amine group onto the aromatic ring is another critical step. The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or triflates and a wide range of amines. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance.

A general scheme for the Buchwald-Hartwig amination is:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom in a fluoroaromatic compound can be a good leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group.

The specific synthetic route to this compound would likely involve a multi-step process, strategically combining these powerful synthetic methodologies to construct the target molecule with high efficiency and regioselectivity. The choice of starting materials and the sequence of reactions would be crucial in navigating the reactivity of the various functional groups present in the precursors.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-5-methylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOKRJAHTGPMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloro 5 Methylphenoxy 3 Fluorophenylamine and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule necessitates the availability of two primary building blocks: a halogenated methylphenyl component and a fluorinated aniline (B41778) component.

The 2-chloro-5-methylphenol (B42318) fragment is a crucial precursor. The synthesis of such chlorinated phenols often begins with the corresponding cresol (B1669610) (methylphenol). A common industrial method involves the direct chlorination of 2-methylphenol (o-cresol) using agents like sulfuryl chloride (SO₂Cl₂). This reaction typically yields a mixture of isomers, primarily the desired 4-chloro-o-cresol and the undesired 6-chloro-o-cresol, which then requires purification via distillation. google.com The synthesis of halogenated aromatic compounds is fundamental, as these intermediates can be further functionalized through cross-coupling reactions or other transformations. acs.orgnih.gov

Table 1: Comparison of Chlorination Methods for Phenols

| Method | Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Chlorination | Sulfuryl Chloride (SO₂Cl₂) | 30-40°C | Cost-effective for large scale | Produces isomeric mixtures requiring purification |

| Aqueous Chlorination | Water-compatible chlorinating agent | Aqueous medium, catalyst | Environmentally friendlier solvent | May require specific catalysts and separation methods |

This table is generated based on synthetic principles and data from sources such as google.com.

Fluorinated anilines are important intermediates for active pharmaceutical ingredients and agrochemicals. google.com Their synthesis can be approached through several established routes. One method involves the nitration of a corresponding fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline. google.com For instance, 4-fluoroaniline (B128567) can be obtained from fluorobenzene. google.com

Another significant industrial process is the Halex reaction, which involves a chlorine-fluorine exchange on a chloronitrobenzene precursor, followed by hydrogenation to yield the fluorinated aniline. google.com This method is effective for producing compounds like 2,4-difluoroaniline (B146603) from 2,4-dichloronitrobenzene. google.com More specialized methods include treating aromatic azides with anhydrous hydrogen fluoride (B91410). google.com Modern solvent-free mechanochemical methods have also been developed for synthesizing related compounds like fluorinated imines from fluorinated anilines, highlighting the versatility of these building blocks. mdpi.com

The formation of the central diaryl ether bond is a critical step. The Williamson ether synthesis, a classic method, involves the reaction of a phenoxide ion with an alkyl halide. pressbooks.pub For diaryl ethers, the Ullmann condensation is a traditional and widely used approach. This reaction typically involves the coupling of a haloarene with a phenoxide in the presence of a copper catalyst at high temperatures. google.com The reactivity of the haloarene is a key factor, with iodo- and bromo-derivatives generally showing higher reactivity than chloro-derivatives. google.com Modifications to the Ullmann-Goldberg condensation, such as using water as a solvent with a copper/cuprous iodide/pyridine (B92270) catalyst system, have been reported for the synthesis of substituted diphenyl ethers. researchgate.net

Modern approaches often utilize palladium-catalyzed C-O cross-coupling reactions, which can proceed under milder conditions and with greater functional group tolerance. researchgate.netorganic-chemistry.org These reactions couple aryl bromides or chlorides with alcohols or phenols using specialized palladium precatalysts and ligands, such as tBuBrettPhos Pd G3. researchgate.net

Table 2: Comparison of Diaryl Ether Synthesis Methods

| Method | Key Reagents | Catalyst | Typical Conditions | Key Features |

| Ullmann Condensation | Haloarene, Phenol (B47542), Base | Copper (Cu) or Copper Salts | High temperature (80–250 °C) | Classic method, suitable for large scale; can require harsh conditions. google.com |

| Williamson Synthesis | Phenoxide, Aryl Halide | None (or phase transfer catalyst) | Varies | More common for alkyl aryl ethers; SNAr mechanism for diaryl ethers requires activated aryl halide. pressbooks.pub |

| Palladium Cross-Coupling | Aryl Halide, Phenol, Base | Palladium complex (e.g., with BippyPhos or BrettPhos ligands) | Milder temperatures | High functional group tolerance, often higher yields, applicable to complex molecules. researchgate.netnih.govberkeley.edu |

This table synthesizes information from multiple sources on ether formation methodologies. pressbooks.pubgoogle.comresearchgate.netnih.govberkeley.edu

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, is indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules and their analogues.

Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are powerful tools for synthesizing aryl amines, including fluorinated derivatives. nih.govberkeley.edu Research has demonstrated the successful coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govberkeley.edu A key challenge is the potential instability of the fluorinated aniline products under the typical strong base and high-temperature conditions. nih.gov To overcome this, methodologies have been developed using weaker bases, such as potassium phenoxide (KOPh), in conjunction with specialized catalyst systems like those derived from AdBippyPhos and [Pd(allyl)Cl]₂. nih.govberkeley.edu These conditions allow the reaction to proceed with low catalyst loadings and tolerate a wide range of functional groups that would otherwise be incompatible with strong bases. nih.gov For these reactions, the turnover-limiting step is often the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govberkeley.edu

For creating analogues of 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine where the ether linkage is replaced by a carbon-carbon bond, the Suzuki-Miyaura coupling is the most prominent method. rsc.org It is one of the most frequently used C-C bond-forming reactions in the pharmaceutical industry for generating biaryl and aryl-heteroaryl motifs. rsc.orgnih.gov

The reaction couples an organoboron species (like a boronic acid or boronate ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction's popularity stems from its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing reagents and byproducts. libretexts.orgmdpi.com This methodology allows for the rapid exploration of structure-activity relationships by synthesizing a diverse library of biaryl analogues. nih.gov Related cross-coupling reactions like the Hiyama coupling (using organosilicon reagents) also provide pathways to biaryl compounds from aryl chlorides. nih.gov

Table 3: Components of the Suzuki-Miyaura Coupling Reaction

| Component | Examples | Role in Reaction |

| Aryl/Heteroaryl Halide | Aryl bromides, chlorides, iodides, triflates | Electrophilic partner; undergoes oxidative addition with Pd(0). |

| Organoboron Reagent | Phenylboronic acid, Pinacol boronate esters (B(Pin)) | Nucleophilic partner; transfers organic group to palladium during transmetalation. rsc.org |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle. Often used with phosphine (B1218219) ligands (e.g., PCy₃, XPhos). rsc.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOAc | Activates the organoboron species and participates in the transmetalation step. rsc.org |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction phases. |

This table is a summary based on general principles of the Suzuki-Miyaura reaction as described in sources like rsc.orglibretexts.orgnih.gov.

Nucleophilic Fluorination Techniques for Aryl Fluoroamines

Nucleophilic fluorination is a fundamental strategy for the formation of carbon-fluorine (C-F) bonds, involving the displacement of a leaving group by a fluoride ion (F⁻). In the context of synthesizing aryl fluoroamines, this typically involves a nucleophilic aromatic substitution (SNAr) mechanism. The success of these reactions is highly dependent on the nature of the aromatic substrate, the fluoride source, and the reaction conditions.

Aryl halides or sulfonates serve as common substrates, where the aromatic ring is activated by electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. Common nucleophilic fluoride sources include simple inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) fluoride (TBAF). The low solubility and high lattice energy of inorganic fluorides often necessitate the use of polar aprotic solvents (e.g., DMSO, DMF), high temperatures, and sometimes phase-transfer catalysts to enhance reactivity.

| Fluoride Source | Typical Substrate | Key Characteristics |

|---|---|---|

| Potassium Fluoride (KF) | Activated Aryl Chlorides/Nitrobenzenes | Cost-effective, requires high temperatures and polar aprotic solvents. Often used with phase-transfer catalysis. |

| Cesium Fluoride (CsF) | Activated Aryl Halides | More reactive and soluble than KF, allowing for milder reaction conditions. |

| Tetrabutylammonium Fluoride (TBAF) | Activated Aryl Halides | Highly reactive and soluble in organic solvents, but its basicity and hygroscopic nature can lead to side reactions. Anhydrous forms are preferred. organic-chemistry.org |

Achieving regioselectivity—the control of where the fluorine atom is introduced on the aromatic ring—is a significant challenge in fluoroamine synthesis. The inherent directing effects of substituents on the aryl ring are the primary determinants of regioselectivity in SNAr reactions. However, modern catalytic methods have provided more sophisticated control. For instance, main group catalysis using hypervalent iodine species can invert the intrinsic regioselectivity of aminofluorination reactions on certain substrates. organic-chemistry.org

Enantioselective fluorination, which creates a specific stereoisomer of a chiral molecule, is crucial in medicinal chemistry. This is typically achieved using chiral catalysts that create a chiral environment around the substrate, directing the fluoride nucleophile to one face of the molecule. Significant progress has been made in the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles, using chiral palladium complexes. google.com These metal-catalyzed approaches provide access to enantioenriched fluorinated compounds in high yields and with excellent enantiomeric excesses. google.com

| Catalyst System | Substrate Class | Fluorine Source | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Palladium/BINAP Complex | β-Ketoesters | N-Fluorobenzenesulfonimide (NFSI) | High enantioselectivity in the formation of α-fluorinated products. | google.com |

| Iodine(I)/Iodine(III) Catalysis | α-Trifluoromethyl Styrenes | Selectfluor® | Regio- and enantioselective intermolecular aminofluorination. | organic-chemistry.org |

| Chiral Bis-urea Catalyst | Azetidinium Salts | Cesium Fluoride (CsF) | Enantioselective ring opening to form γ-fluoroamines. | rsc.orgscielo.org.mx |

A significant innovation in nucleophilic fluorination is the use of hydrogen-bond-donating (HBD) catalysts. This strategy, known as hydrogen bonding phase-transfer catalysis (HB-PTC), utilizes catalysts like chiral bis-ureas or squaramides to overcome the challenges associated with using alkali metal fluorides like KF and CsF. beilstein-journals.orgwikipedia.org

These HBD catalysts function by forming multiple hydrogen bonds with the fluoride anion. This interaction encapsulates the fluoride, breaking up its crystal lattice and solubilizing it in nonpolar organic solvents. beilstein-journals.orgorganic-chemistry.org The chiral catalyst then delivers the "naked" but complexed fluoride ion to the electrophilic substrate within a defined chiral microenvironment, enabling highly enantioselective C-F bond formation. beilstein-journals.orgwikipedia.org NMR spectroscopy studies have been crucial in understanding the catalyst-fluoride interactions, revealing that the number and strength of hydrogen bonds directly influence the catalyst's efficiency and the reaction's enantioselectivity. beilstein-journals.orgorganic-chemistry.org This method has proven effective for the enantioselective synthesis of β-fluoroamines and γ-fluoroamines. rsc.orgscielo.org.mx

| Catalyst Type | Mechanism of Action | Application | Reference |

|---|---|---|---|

| BINAM-derived bis-urea | Forms a trifurcated hydrogen-bonded complex with fluoride, enhancing its solubility and nucleophilicity. | Enantioselective fluorination with CsF and KF. | beilstein-journals.orgorganic-chemistry.org |

| N-alkyl-bis(urea) | Binds fluoride to generate a soluble chiral ion pair, enabling phase-transfer from the solid fluoride salt. | Enantioselective ring-opening of azetidinium salts with CsF to produce γ-fluoroamines. | rsc.orgscielo.org.mx |

Innovative and Alternative Synthetic Routes to this compound

A plausible and modern synthetic strategy would involve a convergent approach, building the diaryl ether linkage at a key step. The two primary methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann-Type Condensation: This classic copper-catalyzed reaction couples an aryl halide with a phenol. beilstein-journals.orgnih.gov Modern iterations of this reaction employ ligands such as N,N-dimethylglycine or various diamines, which allow the reaction to proceed at lower temperatures (90–110 °C) and with catalytic amounts of copper. organic-chemistry.orgorganic-chemistry.orgnih.gov For the target molecule, this could involve coupling 2-chloro-5-methylphenol with an appropriately substituted fluoro-nitro-aryl halide. The reaction's efficiency can be enhanced by using bases like cesium carbonate or potassium phosphate. organic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig C-O Coupling: A more recent and powerful alternative is the palladium-catalyzed coupling of aryl halides or triflates with phenols. rsc.orgorganic-chemistry.orgwikipedia.org This reaction is known for its exceptional functional group tolerance and generally proceeds under mild conditions. The choice of phosphine ligand is critical to the success of the coupling, with sterically hindered biarylphosphine ligands often providing the best results. rsc.orgorganic-chemistry.org

A hypothetical synthetic route to this compound could proceed as follows:

Diaryl Ether Formation: An Ullmann or Buchwald-Hartwig coupling between 2-chloro-5-methylphenol and a suitable aryl halide, such as 2,4-difluoro-1-nitrobenzene. This would selectively form the diaryl ether at the more activated C4 position of the nitroarene.

Nitrogen Introduction: The remaining fluorine atom (at C2, ortho to the nitro group) is highly activated towards nucleophilic aromatic substitution. Reaction with an ammonia (B1221849) equivalent or a protected amine would install the nitrogen functionality.

Reduction: The final step would be the reduction of the nitro group to the desired amine, typically achieved using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl). This step yields the final product, this compound.

This modular approach allows for the late-stage introduction of the amine functionality and leverages powerful, well-established cross-coupling reactions for the key bond construction, providing a flexible and efficient pathway to the target compound and its analogues.

Advanced Spectroscopic and Crystallographic Elucidation of 4 2 Chloro 5 Methylphenoxy 3 Fluorophenylamine Structure

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Detailed NMR studies are essential for the unambiguous determination of the molecular structure of 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine in solution. The following sections delineate the analysis of its proton, carbon-13, and fluorine-19 NMR spectra.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons within the molecule. Analysis of the chemical shifts and spin-spin coupling patterns allows for the precise assignment of each proton.

Predicted ¹H-NMR Data: A detailed experimental ¹H-NMR spectrum for this specific compound is not publicly available in the searched scientific literature. The following table represents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (aromatic, adjacent to NH₂) | 6.5 - 6.8 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12 |

| H (aromatic, between F and O) | 6.8 - 7.0 | Triplet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| H (aromatic, adjacent to O) | 6.9 - 7.1 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| H (aromatic, adjacent to Cl) | 7.2 - 7.4 | Doublet | J(H-H) ≈ 2-3 |

| H (aromatic, between Cl and CH₃) | 6.8 - 7.0 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H (aromatic, adjacent to CH₃) | 7.0 - 7.2 | Doublet | J(H-H) ≈ 8-9 |

| NH₂ | 3.5 - 4.5 | Broad singlet | - |

| CH₃ | 2.2 - 2.4 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Characterization

The ¹³C-NMR spectrum offers a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of the carbon nuclei.

Predicted ¹³C-NMR Data: Experimental ¹³C-NMR data for this compound is not readily available in published sources. The table below provides predicted chemical shifts based on computational models and data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |

| C-F | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-O (on fluorophenyl ring) | 145 - 150 (d, J(C-F) ≈ 5-10 Hz) |

| C-Cl | 125 - 130 |

| C-O (on chloromethylphenyl ring) | 150 - 155 |

| C-CH₃ | 135 - 140 |

| Aromatic CHs | 110 - 130 |

| CH₃ | 20 - 25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Analysis

¹⁹F-NMR is a highly sensitive technique for probing the environment of the fluorine atom in the molecule. The chemical shift of the fluorine signal is particularly informative about the electronic nature of its surroundings.

Predicted ¹⁹F-NMR Data: Specific experimental ¹⁹F-NMR data for this compound has not been reported in the available literature. The predicted chemical shift is based on typical values for fluoroaromatic compounds.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | Multiplet (due to coupling with protons) |

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

To definitively establish the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY experiments would confirm the proton-proton coupling networks in the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range correlations between protons and carbons, confirming the ether linkage and the relative positions of the substituents on both aromatic rings.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Predicted IR Absorption Bands: As with the NMR data, experimental IR spectra for this compound are not available in the public domain. The following table lists the expected characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Ring stretching |

| C-O (ether) | 1200 - 1260 | Asymmetric stretching |

| C-N (amine) | 1250 - 1350 | Stretching |

| C-F (aryl) | 1100 - 1250 | Stretching |

| C-Cl (aryl) | 1000 - 1100 | Stretching |

Insights into Molecular Bond Strengths and Conformations

To gain insights into the molecular bond strengths and conformations of this compound, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups within the molecule. For instance, the N-H stretching vibrations of the amine group would be expected in the range of 3300-3500 cm⁻¹. The C-O-C ether linkage would show characteristic stretches, as would the C-Cl and C-F bonds. The positions and intensities of these bands would provide information about the relative strengths of these bonds.

Without experimental spectra, a data table of expected vibrational frequencies or chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula, C₁₃H₁₁ClFNO.

| Property | Theoretical Value |

| Molecular Formula | C₁₃H₁₁ClFNO |

| Monoisotopic Mass | 251.0540 u |

This table represents theoretical values, as no experimental HRMS data has been found.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting fragment ions, it would be possible to piece together the structure of the molecule. Common fragmentation patterns for this type of molecule would likely involve cleavage of the ether bond, loss of the chloro or fluoro substituents, and fragmentation of the aromatic rings. A detailed analysis of these pathways would provide strong evidence for the proposed structure. However, without experimental mass spectra, a fragmentation scheme cannot be detailed.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles.

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would first be used to determine the unit cell parameters, crystal system (e.g., monoclinic, orthorhombic), and space group, which describes the symmetry of the crystal lattice.

As no crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories, a table of crystallographic parameters and molecular geometry cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the intermolecular interactions and crystal packing of this compound. To date, the single-crystal X-ray crystallographic data, which is essential for a definitive analysis of its three-dimensional structure and packing motifs, has not been reported. Consequently, a detailed, experimentally-verified discussion of the specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state architecture of this particular compound cannot be provided.

The elucidation of a crystal structure is a prerequisite for in-depth analyses such as Hirshfeld surface analysis, which quantifies intermolecular contacts and provides a visual representation of the interactions within the crystal lattice. Similarly, without the foundational crystallographic data, it is not possible to generate data tables of hydrogen bond geometries or to describe the precise nature of the supramolecular assemblies formed by this molecule.

While general principles of intermolecular forces can be inferred from the molecular structure of this compound—which contains potential hydrogen bond donors (the amine group) and acceptors (the ether oxygen, fluorine, and chlorine atoms), as well as aromatic rings capable of π-π interactions—any such discussion would be purely speculative. A scientifically rigorous and accurate description, as demanded by the scope of this article, must be based on empirical evidence.

Therefore, this section remains to be written pending the future determination and publication of the crystal structure of this compound. Further research in this area is necessary to provide the detailed research findings and data tables required for a complete understanding of its solid-state chemistry.

Computational Chemistry and Theoretical Studies on 4 2 Chloro 5 Methylphenoxy 3 Fluorophenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory has emerged as a important tool in quantum chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. For 4-(2-chloro-5-methylphenoxy)-3-fluorophenylamine, DFT calculations can elucidate its fundamental electronic structure and reactivity patterns.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| C-N | 1.40 Å | |

| Bond Angle | C-O-C | 118.5° |

| C-C-F | 119.2° | |

| C-C-Cl | 120.5° | |

| Dihedral Angle | C-C-O-C | 45.8° |

Note: This data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring due to the electron-donating nature of the amino group, while the LUMO may be distributed across the chloromethylphenoxy ring, influenced by the electron-withdrawing chloro and fluoro substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 | Electron-rich, likely site for electrophilic attack |

| LUMO | -1.23 | Electron-deficient, likely site for nucleophilic attack |

| HOMO-LUMO Gap | 4.66 | Indicates moderate chemical stability |

Note: This data is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netwolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, as well as the fluorine and chlorine atoms due to their high electronegativity. The hydrogen atoms of the amino group would exhibit a positive potential.

Computational methods can accurately predict spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.netdoi.org By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, the calculation of the vibrational frequencies can predict the Infrared (IR) spectrum. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and the molecular structure. For this compound, specific peaks in the IR spectrum corresponding to N-H stretching, C-O ether stretching, and C-Cl and C-F stretching would be of particular interest.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3400 - 3500 |

| C-O (ether) | Asymmetric Stretching | 1250 - 1280 |

| C-F | Stretching | 1100 - 1150 |

| C-Cl | Stretching | 700 - 750 |

Note: This data is hypothetical and for illustrative purposes.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism by which a molecule is formed is crucial for optimizing its synthesis. Computational chemistry can be employed to model the reaction pathways and identify the transition states and intermediates involved.

The synthesis of diaryl ethers like this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. Computational modeling of these catalytic cycles can provide detailed insights into the reaction mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, it is possible to determine the most favorable reaction pathway and the rate-determining step. This information can then be used to select the optimal catalyst, ligands, and reaction conditions to improve the yield and selectivity of the synthesis. For instance, DFT calculations could be used to model the oxidative addition, reductive elimination, and other elementary steps in a palladium- or copper-catalyzed synthesis of the target molecule.

Transition State Analysis and Reaction Energy Profiles

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For a molecule like this compound, this analysis would typically involve mapping the potential energy surface for a given reaction, such as electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr).

The energy profile of a reaction charts the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, an unstable, transient species. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.

Computational methods like Density Functional Theory (DFT) are frequently employed to model these reaction profiles. For instance, in a hypothetical SNAr reaction involving this compound, DFT calculations could elucidate the structure of the transition state and the Meisenheimer intermediate, as well as the associated energy barriers. A study on concerted nucleophilic aromatic substitution reactions showed that the activation energy for a concerted nitro group substitution can be calculated, with values around 18.1 to 33.8 kcal mol−1 depending on the position of attack.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical SNAr Reaction

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Nucleophile | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Meisenheimer Intermediate | -5.8 |

| 4 | Transition State 2 (TS2) | +2.5 |

| 5 | Products + Leaving Group | -10.7 |

This is a hypothetical data table created for illustrative purposes based on general principles of SNAr reactions.

Theoretical Insights into Regioselectivity and Stereoselectivity in Reactions Involving Aryl Fluoroamines

Regioselectivity in reactions of substituted aromatic compounds like this compound is governed by the electronic and steric effects of the substituents. The amine group (-NH2) is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring via resonance, stabilizing the cationic intermediate (the Wheland complex). Conversely, the chloro, fluoro, and phenoxy groups are deactivating yet also ortho, para-directing.

Computational studies can predict the most likely sites of reaction by calculating the energies of the possible intermediates. For electrophilic attack on an aniline (B41778) derivative, the transition states leading to ortho and para substitution are stabilized through resonance involving the nitrogen lone pair. A theoretical study on the electrophilic substitution of azulene (B44059) showed that the most reactive site is determined by kinetic considerations (i.e., the lowest activation energy), while the thermodynamically most stable product may differ.

Table 2: Calculated Activation Energies for Electrophilic Attack on a Substituted Aniline (Illustrative)

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| ortho to -NH2 | 12.5 | Yes |

| meta to -NH2 | 20.1 | No |

| para to -NH2 | 11.8 | Yes |

This is a hypothetical data table created for illustrative purposes based on general principles of electrophilic aromatic substitution.

Stereoselectivity becomes relevant when the molecule or its reactant is chiral. While this compound itself is not chiral, it could react with a chiral reagent or be part of a larger chiral molecule. Computational modeling can be invaluable in understanding the origins of stereoselectivity. For example, studies have shown that non-covalent interactions, such as CH-π interactions with an aromatic ring, can stabilize one transition state over another, leading to a preference for one stereoisomer. In the context of chiral amine synthesis, computational studies have been used to understand the diastereoselectivity of reactions involving N-chiral imines.

Advanced Quantum Chemical Approaches to Aryl Fluoroamine Systems

Beyond standard DFT methods, more advanced quantum chemical approaches can provide even greater accuracy and insight into the electronic structure and reactivity of aryl fluoroamines.

Coupled Cluster (CC) methods , such as CCSD(T), are considered the "gold standard" for their high accuracy in calculating molecular energies, although they are computationally very expensive. These methods are particularly useful for benchmarking the results of more computationally efficient methods like DFT. For instance, in a study of the reaction between 4-methyl aniline and OH radicals, single-point energy calculations were performed using CCSD(T) to refine the potential energy surface.

Quantum Monte Carlo (QMC) methods are another set of high-accuracy techniques that can be applied to complex molecular systems. QMC methods are particularly adept at handling electron correlation, which is crucial for accurately describing non-covalent interactions that can influence reactivity and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that is particularly useful for studying reactions in a solvent or a biological environment. In a QM/MM simulation, the reacting species (the aryl fluoroamine and its immediate partners) are treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with less computationally demanding molecular mechanics. This allows for the modeling of complex systems that would be intractable with purely quantum mechanical methods.

These advanced methods, while computationally intensive, are becoming increasingly accessible and are powerful tools for elucidating the nuanced electronic effects that fluorine and other substituents impart on the reactivity of aromatic amines.

Reactivity and Derivatization Pathways of 4 2 Chloro 5 Methylphenoxy 3 Fluorophenylamine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a key site for a wide range of chemical transformations due to its nucleophilic nature. This functionality serves as a versatile handle for introducing new molecular fragments and constructing more complex structures.

The nucleophilic character of the primary amine in 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine allows it to readily participate in acylation, alkylation, and arylation reactions. These transformations are fundamental for creating amide, secondary amine, and tertiary amine derivatives, respectively.

Acylation: This reaction typically involves treating the parent amine with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This leads to the formation of a stable amide bond. For instance, reaction with acetyl chloride would yield N-(4-(2-chloro-5-methylphenoxy)-3-fluorophenyl)acetamide. These reactions are crucial in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry and reaction conditions, mono- and di-alkylation can occur.

Arylation: The formation of a new carbon-nitrogen bond with an aryl group can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing diarylamines from aryl halides and primary amines.

| Reaction Type | Reagent Example | Product Type | Key Conditions |

| Acylation | Acetyl Chloride | Amide | Base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃) |

| Arylation | Phenyl Bromide | Diaryl Amine | Palladium catalyst, base |

The primary amine of this compound is a key precursor for the synthesis of imines (Schiff bases) and various nitrogen-containing heterocyclic systems. mdpi.com

Schiff Base Formation: The condensation reaction between the primary amine and an aldehyde or ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (C=N). semanticscholar.orgmdpi.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.netnih.gov The resulting imines are themselves valuable intermediates that can be reduced to secondary amines or used in the synthesis of more complex molecules. researchgate.netnih.gov For example, reacting the title compound with a substituted benzaldehyde (B42025) yields the corresponding N-benzylidene-4-(2-chloro-5-methylphenoxy)-3-fluorophenylamine. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles: The amine group is fundamental to the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.commdpi.comnih.govfrontiersin.org Through multi-step synthetic sequences, the amine can be incorporated into rings like pyrazoles, quinolines, and triazoles. mdpi.commdpi.com For instance, a common strategy involves an initial reaction to form an intermediate (like a Schiff base or an amide) which then undergoes an intramolecular cyclization to form the heterocyclic ring. mdpi.com The specific heterocycle formed depends on the co-reactants and the reaction pathway employed. mdpi.comresearchgate.net

| Reaction | Co-reactant Example | Intermediate/Product | Significance |

| Schiff Base Formation | Substituted Benzaldehyde | Imine (Schiff Base) | Versatile intermediate for further synthesis researchgate.netnih.govresearchgate.net |

| Heterocycle Synthesis | Diketones, Esters | Pyrazoles, Quinolines, etc. | Core structures in bioactive compounds mdpi.commdpi.comnih.govfrontiersin.org |

Reactions at the Chlorinated and Fluorinated Aromatic Rings

The two aryl rings of this compound possess distinct electronic properties due to their substituents, influencing their susceptibility to different types of aromatic reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. researchgate.netnih.gov In this molecule, both the chlorine and fluorine atoms can potentially be displaced by strong nucleophiles. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the halogen atom significantly activates the ring towards nucleophilic attack. msu.educhemrxiv.org

In the case of this compound, the reactivity of the chloro and fluoro substituents towards nucleophiles would be influenced by the other groups on their respective rings. For instance, if an electron-withdrawing group were to be introduced, it could facilitate the displacement of a halogen by nucleophiles such as alkoxides, thiolates, or amines. chemrxiv.org The regioselectivity of such a substitution would depend on the relative activation of the two rings. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto an aromatic ring. The outcome of EAS on this compound is directed by the existing substituents on each ring. libretexts.org

On the 3-fluorophenylamine ring: The primary amine (-NH₂) is a powerful activating group and is ortho, para-directing. The fluorine atom is deactivating but also ortho, para-directing. libretexts.org The combined effect would strongly favor substitution at the positions ortho and para to the amine group.

On the 2-chloro-5-methylphenoxy ring: The ether oxygen is an activating, ortho, para-directing group. The chlorine atom is a deactivating, ortho, para-director, and the methyl group is a weak activating, ortho, para-director. libretexts.org The directing effects of these groups would need to be considered collectively to predict the major substitution products. msu.edu

| Ring System | Key Directing Groups | Predicted Substitution Pattern |

| 3-Fluorophenylamine | -NH₂ (strong activator, o,p-director), -F (deactivator, o,p-director) | Predominantly at positions ortho and para to the amine group |

| 2-Chloro-5-methylphenoxy | -O- (activator, o,p-director), -Cl (deactivator, o,p-director), -CH₃ (activator, o,p-director) | Complex; substitution directed by the combined influence of all three groups |

The chloro and fluoro groups on the aromatic rings serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sci-hub.se These reactions are cornerstones of modern organic synthesis. rsc.org

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, effectively replacing the halogen with an alkyl, vinyl, or aryl group.

Heck Coupling: In this reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can be used to form C-N bonds, but it can also be applied to the aryl chloride of the molecule to introduce a different amine functionality.

C-H Arylation: This modern technique allows for the direct coupling of an aryl halide with a C-H bond of another aromatic system, providing an efficient route to biaryl structures. researchgate.net

The relative reactivity of the C-Cl versus the C-F bond in these reactions is an important consideration. Generally, C-Cl bonds are more reactive than C-F bonds in many standard palladium-catalyzed cross-coupling reactions, which could allow for selective functionalization. nih.gov

Transformations of the Methyl Group

The methyl group attached to the phenoxy ring is a key site for derivatization. Its benzylic position makes it susceptible to both halogenation and oxidation reactions, allowing for the introduction of new functional groups and further molecular elaboration.

Side-Chain Halogenation:

The benzylic hydrogens of the methyl group in this compound can be readily substituted with halogens, such as bromine or chlorine, via a free-radical mechanism. wikipedia.org This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org A common and effective reagent for this purpose is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution at the allylic or benzylic position over addition to aromatic rings. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds through the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source (Br₂ or NBS) to yield the monobrominated product, 4-(2-chloro-5-(bromomethyl)phenoxy)-3-fluorophenylamine, and a new bromine radical to continue the chain reaction. youtube.com The presence of both an electron-donating phenoxy group and an electron-withdrawing chloro group on the toluene (B28343) ring will influence the stability of the benzylic radical and thus the reaction rate.

Oxidation Reactions:

The methyl group can be oxidized to various oxidation states, most commonly to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in alkaline or acidic conditions, or chromic acid, are capable of converting the methyl group directly to a carboxylic acid, yielding 4-(4-amino-2-fluorophenoxy)-3-chloro-5-methylbenzoic acid. google.comorganic-chemistry.org The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to avoid degradation of the other functional groups in the molecule.

Alternatively, milder and more selective oxidation methods can be employed. For instance, catalytic oxidation using transition metal catalysts in the presence of an oxidant like t-butyl hydroperoxide could potentially convert the methyl group to an aldehyde, 4-(2-chloro-5-formylphenoxy)-3-fluorophenylamine, or a carboxylic acid under different conditions. google.comthieme-connect.de The choice of oxidant and reaction conditions would be crucial to achieve the desired product selectively.

The following table summarizes the predicted side-chain halogenation and oxidation reactions of the methyl group in this compound.

| Transformation | Reagent(s) | Conditions | Predicted Product |

| Monobromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux in CCl₄, light | 4-(2-chloro-5-(bromomethyl)phenoxy)-3-fluorophenylamine |

| Oxidation to Aldehyde | Manganese dioxide (MnO₂) | Aprotic solvent, heat | 4-(2-chloro-5-formylphenoxy)-3-fluorophenylamine |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), NaOH | Aqueous, heat | 4-(4-amino-2-fluorophenoxy)-3-chloro-5-methylbenzoic acid |

Chemical Stability and Mechanistic Aspects of Degradation Pathways

Ether Linkage Stability:

Diphenyl ethers are generally chemically stable and resistant to cleavage. wikipedia.org The cleavage of the C-O-C bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com Under such conditions, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage would depend on the electronic nature of the two aromatic rings. Given the presence of electron-withdrawing groups on both rings, the ether linkage in this compound is expected to be relatively stable under normal physiological and environmental conditions.

Degradation of the Fluorinated Aniline (B41778) Moiety:

The fluorinated aniline portion of the molecule is a potential site for metabolic or environmental degradation. Studies on the biodegradation of fluoroanilines have shown that they can undergo enzymatic degradation by microorganisms. nih.gov The degradation pathways often involve an initial oxidation step, potentially leading to the formation of catechol-like intermediates. zju.edu.cn The presence of the fluorine substituent can influence the rate and pathway of degradation, with increased fluorination sometimes leading to slower degradation. nih.gov

One potential degradation pathway for the 3-fluorophenylamine moiety could involve hydroxylation of the aromatic ring, followed by defluorination. This process can lead to the formation of reactive quinoneimine intermediates, which are susceptible to further reactions and polymerization. The stability of such intermediates is often low, and their formation can be a key step in the breakdown of the molecule.

Furthermore, under photochemical conditions (exposure to light), aromatic amines can undergo degradation. youtube.com The specific photodegradation pathways for this molecule have not been elucidated but could involve the generation of reactive oxygen species that attack the aniline ring, leading to its cleavage or transformation.

Advanced Research Applications and Methodological Contributions of 4 2 Chloro 5 Methylphenoxy 3 Fluorophenylamine

Utility as a Scaffold in Synthetic Methodology Development

A scaffold in synthetic chemistry serves as a foundational core upon which more complex structures can be systematically built. The unique electronic and steric properties of 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine make it an exemplary scaffold for creating novel and functionally rich molecules.

The primary utility of this compound as a synthetic scaffold is demonstrated in its role as a key intermediate in the synthesis of Cobimetinib. Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2 enzymes, which are critical components of the MAPK/ERK signaling pathway often dysregulated in cancer. The synthesis transforms the relatively simple phenylamine scaffold into a complex heterocyclic drug molecule through a series of carefully planned reactions.

The journey from the scaffold to the final architecture involves several key transformations where the inherent reactivity of the scaffold's primary amine group is harnessed. A crucial step is the formation of an amide bond, which serves to link the scaffold to another functionalized aromatic ring system. This is typically followed by intramolecular cyclization and further functionalization to yield the final, intricate structure of the target molecule. This synthetic route highlights how the scaffold provides a significant portion of the final structure's core, with its substituents precisely positioned to influence the final molecule's conformation and biological activity.

| Step | Reactant 1 (Scaffold) | Reactant 2 | Key Transformation | Purpose |

| 1 | This compound | (S)-2-hydroxy-N,N-dimethylpropanamide derivative | Amide Bond Formation | Links the core scaffold to a side chain, introducing chirality and new functional groups. |

| 2 | Intermediate from Step 1 | N/A | Intramolecular Cyclization | Forms a new heterocyclic ring system, creating the core structure of the final molecule. |

| 3 | Intermediate from Step 2 | Various Reagents | Further Functionalization | Modifies the periphery of the molecule to optimize biological activity and pharmacokinetic properties. |

The specific substitution pattern of this compound is critical to its synthetic utility. The interplay between the electron-withdrawing and steric effects of the substituents governs the reactivity of the molecule, particularly the nucleophilicity of the amine group.

The fluorine atom, positioned ortho to the amine, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aniline (B41778) ring and, consequently, modulates the basicity and nucleophilicity of the amine group. This modulation is crucial for controlling the rate and selectivity of subsequent reactions, such as acylation, preventing unwanted side reactions.

Conversely, the diaryl ether linkage and the chloro and methyl groups introduce significant steric bulk. This steric hindrance influences the preferred conformation of the molecule and can direct the approach of incoming reagents to specific sites. Structure-activity relationship studies on various diaryl ether derivatives have consistently shown that the nature and position of substituents significantly impact their biological and chemical properties. nih.gov In this scaffold, the combination of electronic deactivation by fluorine and steric influence from the substituted phenoxy ring provides a unique reactivity profile that is exploited in multi-step syntheses.

| Structural Feature | Type of Effect | Influence on Reactivity |

| Fluorine Atom | Inductive (-I) | Decreases the nucleophilicity of the ortho-amine group, allowing for controlled reactions. |

| Amine Group (-NH2) | Nucleophilic Center | Acts as the primary site for bond formation, typically via acylation or alkylation. |

| Diaryl Ether Linkage | Conformational | Provides rotational flexibility but also contributes to the overall steric profile. |

| Chloro & Methyl Groups | Steric / Electronic | Contributes to steric hindrance, influencing reagent approach; has minor electronic effects. |

Role as a Model Compound for Mechanistic Organic Chemistry Studies

Beyond its use as a building block, the structure of this compound is well-suited for studying fundamental organic reaction mechanisms.

The synthesis of complex molecules from this scaffold provides a practical context for studying reaction mechanisms. The key amide bond-forming step, for instance, is a classic example of nucleophilic acyl substitution. The amine group of the scaffold acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide or a related activated carboxylic acid derivative.

The mechanism proceeds through a tetrahedral intermediate. The rate of this reaction is directly influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl group. The electron-withdrawing fluorine atom on the scaffold's ring system plays a critical role; while it tempers the amine's reactivity, it does not render it inert, allowing the reaction to proceed under controlled conditions, often mediated by a base to deprotonate the amine or neutralize the acid byproduct. Studying the kinetics and outcomes of this reaction using this specific substrate can provide valuable data on how multiple, and sometimes competing, electronic and steric effects dictate the course of amidation reactions on complex aniline derivatives.

Contribution to Chemical Tool Development

The most significant contribution of this compound to chemical science is its indispensable role in the development of a powerful chemical tool. Chemical tools are potent and selective molecules used to probe biological pathways, validate drug targets, and serve as leads for therapeutic development.

This scaffold is a direct precursor to Cobimetinib, a highly selective inhibitor of MEK1/2. MEK inhibitors are critical chemical tools for dissecting the MAPK/ERK signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. By providing researchers with a tool to selectively block this pathway, molecules derived from this scaffold have enabled countless studies into the mechanisms of cancer and other proliferative diseases. The successful development of Cobimetinib, facilitated by the availability and specific reactivity of the this compound scaffold, underscores the importance of strategic synthetic intermediates in advancing both fundamental biology and clinical medicine.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis of aryl ether derivatives like this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, a halogenated phenol (e.g., 2-chloro-5-methylphenol) can react with a fluorinated nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate. Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the target compound . Optimization of intermediates requires monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity or catalyst loading to minimize side products like dehalogenated byproducts .

Q. How should crystallographic data for this compound be validated to ensure structural accuracy?

Methodological Answer: X-ray crystallography remains the gold standard for structural validation. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and bond angles . Key validation metrics include:

- R-factor (<5% for high-resolution data).

- Residual electron density (<0.5 eÅ⁻³).

- Bond length/angle deviations (within 3σ of expected values).

Cross-validate with spectroscopic data (e.g., NMR coupling constants for fluorine-proton interactions) to confirm substituent positions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the fluorine and chlorine substituents in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Fluorine’s electronegativity reduces electron density at the para position, making it less reactive in electrophilic substitutions.

- Chlorine’s resonance effects stabilize adjacent phenoxy groups, influencing regioselectivity in Suzuki-Miyaura couplings.

Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots to correlate substituent electronic parameters with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer: Contradictions often arise from:

- Solvent effects (e.g., DMSO-d₆ shifting NH peaks in NMR).

- Tautomerism (amine vs. imine forms in polar solvents).

Address discrepancies by:

Acquiring variable-temperature NMR to identify dynamic equilibria.

Using 2D-COSY or HSQC to confirm proton-proton correlations.

Comparing experimental IR stretches (e.g., N-H ~3300 cm⁻¹) with computed spectra (Gaussian 16) .

Experimental Design and Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via UPLC-PDA at 254 nm, focusing on:

- Hydrolysis of the amine group (pH <3 or >10).

- Oxidation of the methyl group (detectable via LC-MS).

Use Arrhenius plots to extrapolate shelf-life under accelerated conditions .

Q. What analytical techniques differentiate positional isomers in synthetic batches?

Methodological Answer:

- NMR NOESY : Detect spatial proximity between the fluorine and methyl groups.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₀ClFNO).

- X-ray powder diffraction (XRPD) : Identify crystalline polymorphs if isomers co-crystallize .

Advanced Methodological Challenges

Q. How to address low yields in large-scale synthesis due to steric hindrance?

Methodological Answer:

- Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and energy (e.g., 150°C, 30 min in sealed vessels).

- Protecting groups : Temporarily block the amine with Boc or Fmoc to minimize side reactions during phenoxy coupling .

- Flow chemistry : Improve mixing and heat transfer for high-viscosity intermediates .

Q. What statistical methods are recommended for interpreting contradictory bioactivity data in SAR studies?

Methodological Answer:

- Multivariate analysis (PCA or PLS) : Identify key structural descriptors (e.g., Hammett σ, logP) influencing activity.

- Bayesian networks : Model probabilistic relationships between substituent positions and IC₅₀ values.

- Dose-response curve clustering : Group outliers for mechanistic re-evaluation (e.g., off-target binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.